molecular formula C7H3N3O8 B7768982 2,4,6-Trinitrobenzoic acid CAS No. 129-66-8; 35860-50-5

2,4,6-Trinitrobenzoic acid

Cat. No.: B7768982
CAS No.: 129-66-8; 35860-50-5
M. Wt: 257.11 g/mol
InChI Key: KAQBNBSMMVTKRN-UHFFFAOYSA-N
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Description

2,4,6-Trinitrobenzoic acid is an organic compound with the molecular formula C₇H₃N₃O₈. It is a nitrated derivative of benzoic acid and is known for its high explosive properties . This compound is characterized by the presence of three nitro groups (-NO₂) attached to the benzene ring at the 2, 4, and 6 positions, making it a highly nitrated aromatic compound.

Preparation Methods

2,4,6-Trinitrobenzoic acid is primarily prepared by the oxidation of 2,4,6-trinitrotoluene (TNT). The oxidation process can be carried out using various oxidizing agents such as nitric acid with chlorate or dichromate . The general synthetic route involves the following steps:

Chemical Reactions Analysis

2,4,6-Trinitrobenzoic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include nitric acid, sodium dichromate, and tin. The major products formed from these reactions are 1,3,5-trinitrobenzene and 2,4,6-triaminobenzoic acid .

Scientific Research Applications

2,4,6-Trinitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Trinitrobenzoic acid primarily involves its ability to undergo nitration and reduction reactions. The nitro groups play a crucial role in its reactivity, making it a potent nitrating agent. The molecular targets and pathways involved in its reactions include the aromatic ring and the nitro groups, which undergo various transformations under different conditions .

Comparison with Similar Compounds

2,4,6-Trinitrobenzoic acid can be compared with other nitrated aromatic compounds such as:

Properties

IUPAC Name

2,4,6-trinitrobenzoic acid
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InChI

InChI=1S/C7H3N3O8/c11-7(12)6-4(9(15)16)1-3(8(13)14)2-5(6)10(17)18/h1-2H,(H,11,12)
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InChI Key

KAQBNBSMMVTKRN-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-])[N+](=O)[O-]
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Molecular Formula

C7H3N3O8
Record name TRINITROBENZOIC ACID
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DSSTOX Substance ID

DTXSID70861781
Record name 2,4,6-Trinitrobenzoic acid
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Molecular Weight

257.11 g/mol
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Physical Description

Trinitrobenzoic acid appears as a yellow crystalline solid high explosive. Easily ignited and burns vigorously when dry. Insoluble in water. Will burn when wet, although may be difficult to ignite. Produces toxic oxides of nitrogen during combustion. May explode under exposure to heat or fire. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments., Solid; [Merck Index] Off-white crystalline solid; [Chem Service MSDS]
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Solubility

Soluble in acetone, methanol; slightly soluble in benzene; at 25 °C: 26.6% in alcohol, 14.7% in ether, In water, 2.012X10+4 mg/L at 23.5 °C
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Vapor Pressure

0.00000001 [mmHg]
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Color/Form

Orthorhombic or rhombohedral crystals from water

CAS No.

129-66-8; 35860-50-5, 129-66-8
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Melting Point

228.7 °C (decomposes), White needles from water crystallizing with 2 molecules of water; MP: 160 °C with decomposition, at 55 °C gives up 2 water molecules; soluble in alcohol /2,3,6-Trinitrobenzoic acid/, Yellow needles from ether crystallizing with 1 molecule of ether; MP: 168 °C with decomposition; soluble in ether /3,4,5-Trinitrobenzoic acid/, Yellow leaves or plates from water; MP: 194.5 °C with decomposition; soluble in alcohol, ether, benzene, water /2,4,5-Trinitrobenzoic acid/
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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